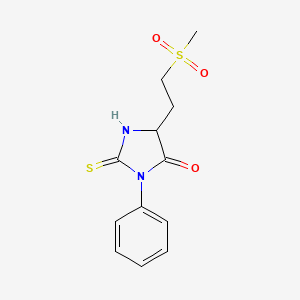
PTH-methionine sulfone
Übersicht
Beschreibung
PTH-methionine sulfone is a derivative of parathyroid hormone (PTH) where the methionine residues have been oxidized to methionine sulfone. This compound is significant in the study of oxidative stress and its impact on the biological activity of PTH. PTH is a critical hormone in regulating calcium homeostasis in the body, and its oxidation can lead to a loss of biological function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of PTH-methionine sulfone involves the oxidation of methionine residues in PTH. This can be achieved using strong oxidizing agents such as hydrogen peroxide or performic acid under controlled conditions. The oxidation process converts methionine to methionine sulfoxide and further to methionine sulfone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using high-purity reagents and stringent control of reaction conditions to ensure complete oxidation of methionine residues. The process may include steps such as purification and characterization using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: PTH-methionine sulfone primarily undergoes oxidation reactions. The methionine residues in PTH are susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone .
Common Reagents and Conditions: Common reagents used in the oxidation of methionine to methionine sulfone include hydrogen peroxide, performic acid, and other strong oxidizing agents. The reactions are typically carried out under acidic or neutral conditions to facilitate the oxidation process .
Major Products Formed: The major products formed from the oxidation of methionine in PTH are methionine sulfoxide and methionine sulfone. These oxidized forms of PTH exhibit altered biological activity compared to the native hormone .
Wissenschaftliche Forschungsanwendungen
PTH-methionine sulfone is used extensively in scientific research to study the effects of oxidative stress on protein function. It is particularly relevant in the context of diseases such as chronic kidney disease, where oxidative stress is prevalent. Researchers use this compound to investigate the impact of oxidation on PTH’s ability to regulate calcium homeostasis and its interaction with PTH receptors .
Wirkmechanismus
The mechanism of action of PTH-methionine sulfone involves its interaction with PTH receptors. Oxidation of methionine residues in PTH alters its binding affinity to the PTH receptor, leading to a reduction in its biological activity. This is due to the disruption of hydrophobic interactions between PTH and its receptor, which are critical for its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to PTH-methionine sulfone include methionine sulfoxide derivatives of other peptide hormones such as human growth hormone and luteotropin. These compounds also undergo oxidation at methionine residues, leading to changes in their biological activity .
Uniqueness: this compound is unique in its specific role in studying the effects of oxidative stress on calcium homeostasis and bone metabolism. Its oxidation state provides valuable insights into the molecular mechanisms underlying the loss of function in oxidized peptide hormones .
Eigenschaften
IUPAC Name |
5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIVNVSPBCMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401934 | |
| Record name | PTH-methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68984-76-9 | |
| Record name | PTH-methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



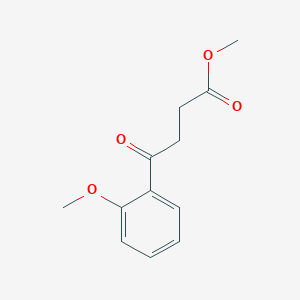
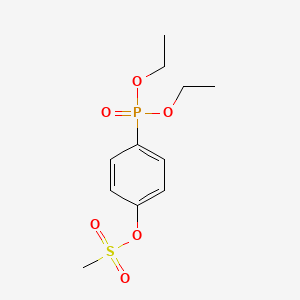
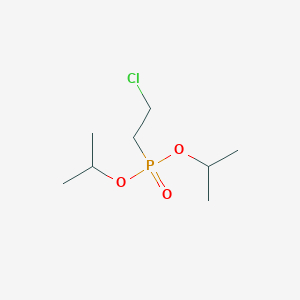


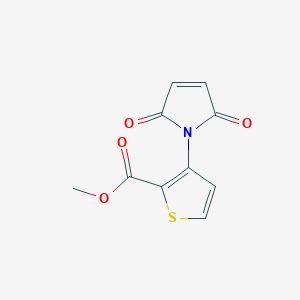


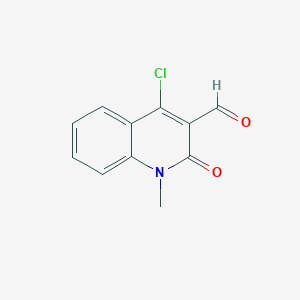
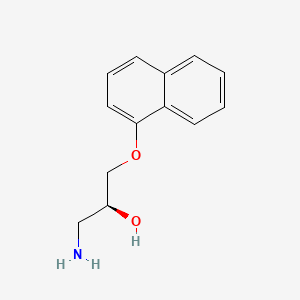


![3-[4-(Trifluoromethyl)phenyl]pentanedioic acid](/img/structure/B1608258.png)
